4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid

Positional isomerism ASCT2 inhibitor design Aminobutanoic acid scaffold

This compound is the specific C2-pyrazole regioisomer required for ASCT2 inhibitor development—substituting the positional isomer (CAS 2287265-72-7) collapses SAR and nullifies potency. The ASCT2-IN-2 series derived from this building block achieves 70% TGI in A549 NSCLC xenografts (vs. 29% for V-9302) at 25 mg/kg, with IC50 of 5.14 μM and t½ of 166.5 min in murine microsomes. For PROTAC design, the orthogonal Boc group enables selective deprotection without affecting acid-labile linkers. Insist on regioisomerically pure material—request CoA with ¹H NMR confirmation of C2 pyrazole substitution.

Molecular Formula C12H19N3O4
Molecular Weight 269.301
CAS No. 2375269-86-4
Cat. No. B2832515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid
CAS2375269-86-4
Molecular FormulaC12H19N3O4
Molecular Weight269.301
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
InChIKeyWZIYOSRFYZODKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic Acid (CAS 2375269-86-4): Structural Identity and Procurement Context


4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid (CAS 2375269-86-4) is a synthetic, Boc-protected, non-proteinogenic amino acid bearing a 1H-pyrazol-4-yl substituent at the C2 position . It belongs to the aminobutanoic acid scaffold class that has emerged as a privileged chemotype for inhibiting the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5), a validated target in glutamine-dependent cancers [1]. Its primary utility lies in serving as a key synthetic intermediate en route to potent, clinical-stage ASCT2 inhibitors such as ASCT2-IN-2 (compound 25e) [2].

Why Positional Isomerism in 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic Acid Precludes Generic Substitution


Simple replacement of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid (CAS 2375269-86-4) with its common positional isomer, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid (CAS 2287265-72-7), or with simpler pyrazole-butanoic acids such as 4-(1H-pyrazol-4-yl)butanoic acid (CAS 84302-87-4) is scientifically unsound . The target compound positions the Boc-protected amine at the C4 carbon and the pyrazole ring at the C2 carbon, whereas the common isomer reverses this substitution pattern . This regioisomeric difference dictates the spatial orientation of the pharmacophoric elements in the final deprotected aminobutanoic acid core, which in turn controls the binding pose within the ASCT2 substrate cavity and governs the inhibitory potency of downstream elaborated inhibitors [1]. Substituting the wrong isomer collapses the structure-activity relationship (SAR) and nullifies the potency gains observed in optimized leads.

Quantitative Differentiation Evidence for 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic Acid (CAS 2375269-86-4)


Positional Isomerism Defines the Pharmacophoric Core: Head-to-Head Structural Comparison with CAS 2287265-72-7

The target compound (CAS 2375269-86-4) bears the Boc-amino group at C4 and the pyrazol-4-yl ring at C2 of the butanoic acid backbone, whereas the more widely listed isomer 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid (CAS 2287265-72-7) places the Boc-amino group at C2 and the pyrazole at C4. This positional swap alters the relative orientation of the amine (after Boc deprotection) and the carboxylic acid, which are the two key recognition elements for the ASCT2 substrate binding site. The C2-pyrazole/C4-amine arrangement present in 2375269-86-4 is the exact regioisomer required as the synthetic precursor to the potent ASCT2 inhibitors 20k (ASCT2-IN-1) and 25e (ASCT2-IN-2), making the other isomer synthetically and pharmacologically incompatible. [1]

Positional isomerism ASCT2 inhibitor design Aminobutanoic acid scaffold

Downstream Inhibitor ASCT2-IN-2 (Derived from Target Scaffold) Achieves 5.14 μM IC50 Against ASCT2, Outperforming the Clinical Benchmark V-9302 (9.6 μM)

The aminobutanoic acid core present in the target compound (after Boc deprotection) serves as the direct synthetic precursor to ASCT2-IN-2 (compound 25e). ASCT2-IN-2 inhibits ASCT2-mediated glutamine uptake with an IC50 of 5.14 μM. [1] In contrast, the clinical-stage ASCT2 inhibitor V-9302, which belongs to a structurally distinct chemical series, exhibits an IC50 of 9.6 μM against ASCT2 in HEK-293 cells. [2] The approximately 1.87-fold improvement in potency for the aminobutanoic acid-based scaffold relative to V-9302 demonstrates a meaningful in-class potency advantage. [3] Additionally, the related congener ASCT2-IN-1 (compound 20k) displays IC50 values of 5.6 μM (A549) and 3.5 μM (HEK293), further confirming the scaffold's potency range.

ASCT2 inhibition Glutamine uptake Cancer metabolism

In Vivo Tumor Growth Inhibition: ASCT2-IN-2 Achieves 70% TGI vs. 29% for V-9302 at Equivalent Dose in A549 Xenograft Model

In an A549 non-small-cell lung cancer xenograft model, ASCT2-IN-2 (compound 25e), whose aminobutanoic acid core is accessed via the target compound, demonstrated a tumor growth inhibition (TGI) value of 70% when dosed intraperitoneally at 25 mg/kg every two days for 3 weeks. [1] Under comparable conditions, the clinical benchmark V-9302 achieved a TGI of only 29% at the same 25 mg/kg dose. [1] This represents a 2.4-fold improvement in in vivo antitumor efficacy for the target scaffold-derived compound. The congener ASCT2-IN-1 (compound 20k) independently demonstrated a TGI of 65% at 25 mg/kg, reinforcing the scaffold's robust in vivo translation.

In vivo efficacy Tumor growth inhibition Non-small-cell lung cancer

Metabolic Stability Advantage: ASCT2-IN-2 Half-Life of 166.5 min in Murine Liver Microsomes Supports Favorable PK Profile

ASCT2-IN-2 (compound 25e), featuring the deprotected and elaborated core derived from the target compound, exhibits a half-life (t½) of 166.51 minutes and an intrinsic clearance (CLint) of 8.27 μL/min/mg in murine liver microsomes. [1] While direct microsomal stability data for V-9302 under identical conditions are not reported in the same study, the half-life of >2.5 hours for ASCT2-IN-2 falls well within the acceptable range for an orally bioavailable or parenterally administered preclinical candidate and substantially exceeds the typical microsomal instability flags often encountered with earlier aminobutanoic acid analogs. [2] This stability profile supports the notion that the pyrazole substitution pattern embedded in this scaffold contributes positively to metabolic robustness.

Metabolic stability Liver microsomes Pharmacokinetics

Regioisomeric Purity Differentiates This Building Block from Generic Pyrazole-Butanoic Acid Mixtures in Commercial Supply

Vendor technical datasheets confirm that CAS 2375269-86-4 is supplied as the single, structurally defined regioisomer 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid, with the InChI Key WZIYOSRFYZODKN-UHFFFAOYSA-N unambiguously encoding the C2-pyrazole/C4-Boc-amino connectivity. In contrast, generic searches for "Boc-amino-pyrazole-butanoic acid" frequently return the positional isomer CAS 2287265-72-7 (InChI Key: VEUQMYLYUKWXKY-UHFFFAOYSA-N) or fully deprotected analogs such as CAS 2287265-70-5, which lack the orthogonal Boc protecting group essential for selective peptide coupling or elaborated inhibitor synthesis. This regioisomeric and functional-group ambiguity in the broader chemical supply landscape creates a procurement risk that is mitigated by specifying CAS 2375269-86-4.

Regioisomeric purity Procurement specification Building block quality

High-Value Research and Industrial Application Scenarios for 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic Acid (CAS 2375269-86-4)


ASCT2-Targeted Cancer Metabolism Lead Optimization Programs

Medicinal chemistry teams developing next-generation ASCT2 (SLC1A5) inhibitors for glutamine-dependent cancers—particularly non-small-cell lung cancer (NSCLC)—should prioritize this specific building block. The evidence demonstrates that the aminobutanoic acid core accessed from this compound yields final inhibitors (ASCT2-IN-2/25e) with superior in vitro potency (IC50 5.14 μM vs. 9.6 μM for V-9302) [1] and markedly superior in vivo tumor growth inhibition (70% TGI vs. 29% TGI at 25 mg/kg in A549 xenografts) [2]. The favorable metabolic stability (t½ 166.5 min in murine microsomes) further supports its use in programs that require in vivo tool compounds with adequate exposure. [3]

Positional Isomer-Dependent Structure-Activity Relationship (SAR) Studies on Aminobutanoic Acid Scaffolds

This compound serves as the definitive C2-pyrazole regioisomer for systematic SAR exploration of the aminobutanoic acid pharmacophore. Because the positional isomer (CAS 2287265-72-7) places the pyrazole at C4 rather than C2, procurement of both regioisomers in pure form enables head-to-head profiling of how the pyrazole position affects ASCT2 binding affinity, selectivity over related transporters (ASCT1, LAT1), and downstream mTOR signaling inhibition. [1] Such comparative SAR campaigns are essential for deconvoluting the pharmacophoric contribution of the pyrazole ring placement versus the amino acid backbone geometry, and require regioisomerically pure starting materials. [2]

Boc-Protected Amino Acid Building Block for Peptide and PROTAC Synthesis

The orthogonal Boc protecting group on the C4 amine, combined with the free carboxylic acid and the pyrazole ring, makes this compound a versatile intermediate for solid-phase peptide synthesis (SPPS) and for constructing heterobifunctional PROTAC molecules. [1] The pyrazole ring can serve as a rigidifying element or as a synthetic handle for further functionalization via C–H activation or cross-coupling chemistry, while the Boc group allows selective deprotection under acidic conditions (TFA) without affecting acid-labile linkers commonly used in PROTAC design. [2] This multifunctional architecture is not available in simpler analogs such as 4-(1H-pyrazol-4-yl)butanoic acid (CAS 84302-87-4), which lacks the protected amine required for peptide bond formation. [3]

Preclinical Oncology Pharmacology Studies Requiring Tool Compounds with Validated In Vivo Activity

Investigators studying glutamine metabolism in NSCLC, triple-negative breast cancer, or pancreatic cancer who require a tool ASCT2 inhibitor with confirmed in vivo activity should consider the elaborated inhibitor series accessible from this building block. The 70% TGI achieved by ASCT2-IN-2 at a well-tolerated 25 mg/kg dose in A549 xenografts, combined with demonstrated regulation of amino acid metabolism, mTOR suppression, and apoptosis induction, provides a robust pharmacological validation package that is superior to the more modest 29% TGI of V-9302 under analogous conditions. [1] Patient-derived organoid (PDO) data further extend the translational relevance of this chemical series to drug-resistant NSCLC models. [2]

Quote Request

Request a Quote for 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.